SEM-Switch Enables C-3 Arylation
The JACS 2009 study established a reactivity hierarchy for SEM‑protected pyrazole: C‑5 > C‑4 >> C‑3. The C‑3 position is essentially inert under standard Pd‑catalyzed C–H arylation conditions. However, the SEM group can be transposed from N1 to N2 (the “SEM switch”), converting the unreactive C‑3 position into a reactive C‑5 position and enabling sequential C–H arylation at all three carbon atoms [1]. In contrast, unprotected 1H‑pyrazole or N‑methylpyrazole cannot undergo this transposition and therefore cannot deliver C‑3‑arylated products in a controlled manner.
| Evidence Dimension | Relative reactivity of pyrazole C–H bonds under Pd(OAc)₂/pivalic acid conditions |
|---|---|
| Target Compound Data | C-5 > C-4 >> C-3 (C-3 unreactive); after SEM switch, C-3 becomes reactive as C-5 |
| Comparator Or Baseline | Unprotected 1H-pyrazole or N-methylpyrazole: C-3 remains unreactive; no transposition possible |
| Quantified Difference | Qualitative order; isolated yields for C-5 and C-4 arylation range 55–92% for SEM-pyrazole; C-3 arylation possible only after SEM switch |
| Conditions | Pd(OAc)₂ (5 mol%), pivalic acid (30 mol%), K₂CO₃, DMA, 100 °C, 24 h |
Why This Matters
Enables access to 3,4,5-triarylpyrazoles that cannot be synthesized from unprotected or N-alkyl pyrazole boronic acids, justifying procurement of the SEM-protected form for programs requiring full pyrazole substitution.
- [1] Daugulis, O.; Roane, J.; Zaitsev, V. G. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. J. Am. Chem. Soc. 2009, 131, 3042–3048. View Source
